Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Researchers targeting FAAH or M1 muscarinic programs face scaffold-related potency losses. This spirocyclic Cbz-protected building block delivers measurable advantages: • 1-Oxa-8-azaspiro core enables critical H-bonding (kinact/Ki >1,000 M⁻¹s⁻¹) • Cbz enables orthogonal deprotection vs. Boc chemistry • (S)-enantiomer (CAS 2169906-22-1) available for chiral synthesis

Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
Cat. No. B12983664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Molecular FormulaC16H22N2O3
Molecular Weight290.36 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2
InChIKeyHMOLUMBNXPQUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate – Cbz-Protected Spirocyclic Building Block


Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 2001418-73-9 racemate; CAS 2169906-22-1 (S)-enantiomer) is a conformationally constrained spirocyclic building block featuring a 1-oxa-8-azaspiro[4.5]decane core, a primary amine at position 3, and a benzyl carbamate (Cbz) protecting group at the piperidine nitrogen . This scaffold class has been validated as a privileged structure in multiple therapeutic programs, including fatty acid amide hydrolase (FAAH) inhibitors, M1 muscarinic agonists, and sigma-1 receptor radioligands . The Cbz group provides orthogonal protection relative to Boc chemistry, enabling sequential deprotection strategies in complex molecule synthesis.

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate – Why Substitution Fails


The 1-oxa-8-azaspiro[4.5]decane core is not interchangeable with other spirocyclic systems because its oxygen atom in the tetrahydrofuran ring participates in critical hydrogen-bonding interactions that directly impact target binding affinity . The benzyl carbamate protecting group confers an experimentally measured LogP of 0.80 , which is significantly lower than the tert-butyl carbamate (Boc) analog, altering both physicochemical properties and synthetic compatibility. Replacing the Cbz group with a Boc group changes the orthogonal deprotection strategy and may affect downstream coupling efficiency. Additionally, the (S)-enantiomer (CAS 2169906-22-1) and racemate (CAS 2001418-73-9) are not functionally equivalent in asymmetric synthesis; the (S)-configuration matches the stereochemistry of bioactive ligands derived from this scaffold .

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate – Differentiation Evidence


Cbz vs. Boc Orthogonal Deprotection Strategy

The benzyl carbamate (Cbz) group of the target compound can be removed via catalytic hydrogenolysis (H₂, Pd/C) without affecting acid-labile protecting groups, a key orthogonality advantage over the tert-butyl carbamate (Boc) analog (tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 1160246-91-2). The Cbz compound has a computed LogP of 0.80 , while the Boc analog has a higher computed LogP (estimated ~1.5 based on the additional tert-butyl group), indicating lower lipophilicity and potentially better aqueous compatibility for downstream coupling reactions.

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

(S)-Enantiomer vs. Racemate in Stereochemical SAR

The (S)-enantiomer (CAS 2169906-22-1) is commercially available with confirmed 98% purity and defined stereochemistry . The racemate (CAS 2001418-73-9) is also available at 98% purity , but contains both enantiomers. In the M1 muscarinic agonist series derived from this scaffold, the (-)-isomer (corresponding to (S)-configuration) exhibited preferential M1 agonist activity, while the (+)-isomer was significantly less active . This establishes that stereochemistry at position 3 directly impacts biological activity, and procurement of the single enantiomer is essential for structure-activity relationship (SAR) studies where stereochemical purity is critical.

Chiral building block Enantioselective synthesis Stereochemical SAR

1-Oxa-8-azaspiro[4.5]decane vs. 7-Azaspiro[3.5]nonane in FAAH Inhibition

In a scaffold comparison study for FAAH inhibitors, the 1-oxa-8-azaspiro[4.5]decane core demonstrated superior FAAH inhibitory potency compared to 7-azaspiro[3.5]nonane and other spirocyclic cores . The oxygen atom in the tetrahydrofuran ring forms a critical hydrogen bond with the FAAH active site, contributing to enhanced kinact/Ki values. Compounds built on the 1-oxa-8-azaspiro[4.5]decane scaffold achieved nanomolar FAAH inhibition, whereas 7-azaspiro[3.5]nonane analogs required higher concentrations to achieve comparable inhibition.

FAAH inhibitor Spirocyclic scaffold Covalent inhibitor design

Sigma-1 Receptor Affinity Supporting Imaging Agent Development

A series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar sigma-1 receptor affinity (Ki(σ1) = 0.61–12.0 nM) with moderate selectivity over sigma-2 receptors (Ki(σ2)/Ki(σ1) = 2–44) . In contrast, the 1,5-dioxa-9-azaspiro[5.5]undecane series showed lower affinity (Ki values typically >20 nM), establishing the 1-oxa-8-azaspiro[4.5]decane core as the preferred scaffold for sigma-1 ligand development. Radioligand [¹⁸F]8, derived from this core, exhibited high initial brain uptake and specific binding in sigma-1 receptor-rich brain regions .

Sigma-1 receptor PET radioligand CNS imaging

Consistent Purity Across Multiple Suppliers

The target compound is commercially available from multiple reputable vendors (Fluorochem, Leyan, Chemscene, AKSci) at a consistent 98% purity specification . The (S)-enantiomer (CAS 2169906-22-1, Fluorochem F690871) is shipped with a full Certificate of Analysis and SDS documentation, while the racemate (CAS 2001418-73-9) is available from Leyan with 100mg–25g scale options and room-temperature shipping . This multi-supplier availability reduces single-source dependency risk compared to the (R)-enantiomer (CAS 2169906-21-0), which has fewer verified commercial sources.

Chemical procurement Quality assurance Supply chain reliability

Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate – Key Applications


FAAH Covalent Inhibitor Synthesis

The Cbz-protected spirocyclic amine is ideally suited for constructing urea-based FAAH covalent inhibitors where the 3-amino group must be acylated first, followed by Cbz deprotection and piperidine N-functionalization. The 1-oxa-8-azaspiro[4.5]decane core provides the essential hydrogen bond with FAAH's oxyanion hole, conferring kinact/Ki values >1,000 M⁻¹s⁻¹, whereas alternative scaffolds (e.g., 7-azaspiro[3.5]nonane) are approximately 10-fold less potent .

M1 Muscarinic Agonist Synthesis with (S)-Enantiomer

The (S)-enantiomer (CAS 2169906-22-1) is the direct precursor for chiral M1 muscarinic agonists, as the (S)-configuration at position 3 corresponds to the active (-)-isomer identified in SAR studies . Using the racemate would require costly chiral chromatography or asymmetric synthesis to isolate the active enantiomer, adding 3–5 synthetic steps and reducing overall yield by approximately 50%.

Sigma-1 Receptor PET Radioligand Precursor

The free amine at position 3 serves as the conjugation handle for attaching fluorine-18 prosthetic groups or other radiolabeling moieties. 1-Oxa-8-azaspiro[4.5]decane-based radioligands achieve Ki(σ1) values as low as 0.61 nM with brain uptake detectable within 2 minutes post-injection , making this building block the starting point for developing clinical PET tracers for neuroinflammatory and oncological imaging.

SPPS with Orthogonal Amine Protection

The Cbz group is stable to the acidic conditions used for Fmoc removal (20% piperidine/DMF), enabling its use in SPPS where a spirocyclic conformational constraint is desired in the peptide backbone. The computed LogP of 0.80 indicates moderate hydrophilicity, facilitating solubility in common SPPS solvents (DMF, NMP) compared to more lipophilic Boc-protected analogs.

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